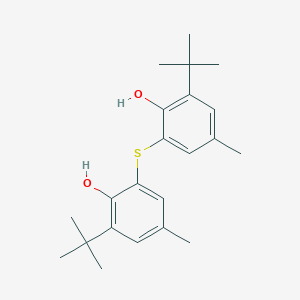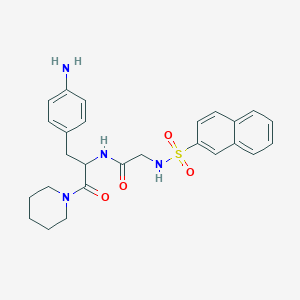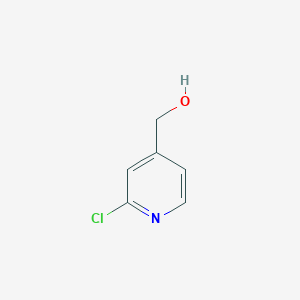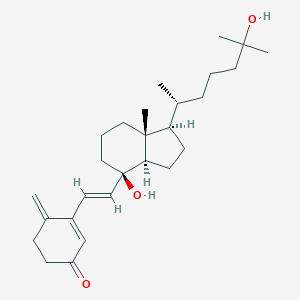
3-(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, characterized by the presence of a benzothiadiazine ring, contributes to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide typically involves the reaction of appropriate aniline derivatives with sulfuryl chloride, followed by cyclization and methoxylation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .
Scientific Research Applications
6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial, antiviral, and antihypertensive effects . The compound’s ability to modulate ion channels and receptors also contributes to its diverse pharmacological activities .
Comparison with Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine ring, used to treat hypertension and edema.
Phthalazinone Derivatives: Compounds with structural similarities, used in the treatment of various diseases such as cancer and diabetes.
Uniqueness: 6-Methoxy-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide stands out due to its methoxy group and propanoic acid moiety, which contribute to its unique pharmacological profile and broader range of biological activities compared to other benzothiadiazine derivatives .
Properties
CAS No. |
101063-97-2 |
|---|---|
Molecular Formula |
C11H12N2O5S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
3-(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5S/c1-18-7-2-3-9-8(6-7)12-10(4-5-11(14)15)13-19(9,16)17/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
ZDVMBZAHMSUHSS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


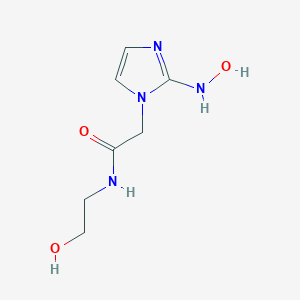

![[4-(3-hydroxypropyl)phenyl] acetate](/img/structure/B27179.png)
![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)

